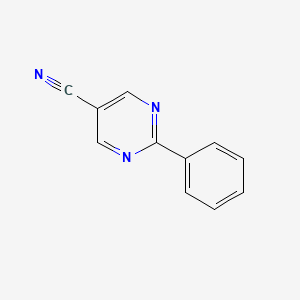

2-Phenylpyrimidine-5-carbonitrile

Descripción general

Descripción

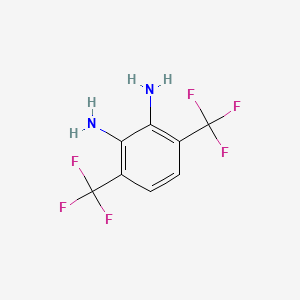

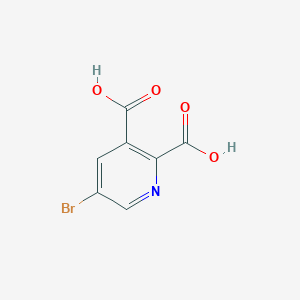

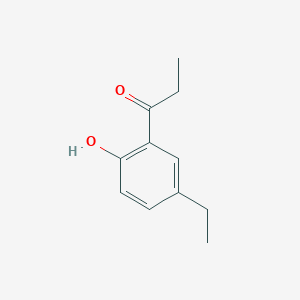

2-Phenylpyrimidine-5-carbonitrile is a chemical compound that belongs to the pyrimidine family, characterized by a phenyl group attached to the pyrimidine ring at the second position and a carbonitrile group at the fifth position. This structure serves as a core for various derivatives with potential biological activities, including antimicrobial and anticancer properties .

Synthesis Analysis

The synthesis of 2-phenylpyrimidine-5-carbonitrile derivatives has been achieved through various methods. One approach involves a one-pot, multicomponent reaction using aromatic aldehydes, 1-nitroguanidine, and malononitrile under mild conditions, yielding products with active functional groups like amino, cyan, and nitro . Another method includes a three-component reaction in the presence of a catalytic amount of cetyltrimethylammonium bromide in water, followed by a sulfonylation step to produce novel 4-phenylsulfonamido-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives . Additionally, solvent-free conditions have been utilized to synthesize 2,4-diamino-6-arylpyrimidine-5-carbonitrile derivatives, highlighting the environmental friendliness of the process .

Molecular Structure Analysis

The molecular structure of 2-phenylpyrimidine-5-carbonitrile derivatives has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and elemental analyses . The crystal structure of related compounds has been determined by X-ray structure analysis, revealing the presence of hydrogen bonds and other intermolecular interactions that stabilize the crystal structure .

Chemical Reactions Analysis

2-Phenylpyrimidine-5-carbonitrile derivatives undergo a variety of chemical reactions, leading to the formation of new compounds with diverse biological activities. For instance, reactions with hydrazine hydrate, acetic anhydride, alkyl halides, and other reagents have been used to synthesize oxopyrazolinylpyridines, pyridopyrimidines, and pyridotriazines . These reactions expand the chemical diversity and potential applications of the pyrimidine-5-carbonitrile scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-phenylpyrimidine-5-carbonitrile derivatives are influenced by their functional groups and molecular structure. These compounds exhibit high melting points, positive heat of formation, and moderate sensitivity to impact and friction, as observed in the case of 2,4,6-triazidopyrimidine-5-carbonitrile . The presence of substituents on the pyrimidine ring can significantly affect the antimicrobial and anticancer activities of these derivatives .

Aplicaciones Científicas De Investigación

Antimicrobial Agents

2-Phenylpyrimidine-5-carbonitrile derivatives have demonstrated potential as antimicrobial agents. A study synthesized novel derivatives and tested them against Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Several compounds showed marked antibacterial activity, particularly against Gram-positive bacteria, and moderate activity against C. albicans (Al-Abdullah et al., 2011).

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Another study focused on synthesizing 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives through a one-pot, three-component reaction. These derivatives, after being converted to 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine, were evaluated for their antibacterial activity (Rostamizadeh et al., 2013).

Novel Synthesis Protocols

A two-step process for synthesizing novel 4-phenylsulfonamido-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives was developed, involving a surfactant-mediated methodology and a direct sulfonylation step. These new structures were confirmed using various spectroscopic methods (Aryan et al., 2015).

Microwave-Assisted Synthesis

A study developed a microwave-assisted scheme for synthesizing Schiff base congeners of 4-(benzylidene amino)-6-phenylpyrimidine-5-carbonitrile. This method was more efficient and eco-friendly, reducing the use of organic solvents and yielding high chemical productivity (Karati et al., 2022).

Antitumor Agents

A series of 2-((1H-benzo[d]imidazol-2-yl)methylthio)-4-(substituted)-6-phenylpyrimidine-5-carbonitriles were synthesized and evaluated for their in vitro cytotoxic activity against various cell lines, revealing marked potency compared to known anticancer drugs (Abdel-Mohsen et al., 2010).

Solute-Solute and Solute-Solvent Interaction Studies

A study investigated the density and viscosity of pyrimidine-5-carbonitrile in aqueous dimethyl sulphoxide (DMSO), revealing insights into molecular interactions such as solute-solute and solute-solvent interactions (Aher et al., 2020)

Safety And Hazards

Propiedades

IUPAC Name |

2-phenylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10/h1-5,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDRGIMFRMFITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554090 | |

| Record name | 2-Phenylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylpyrimidine-5-carbonitrile | |

CAS RN |

85386-15-8 | |

| Record name | 2-Phenylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

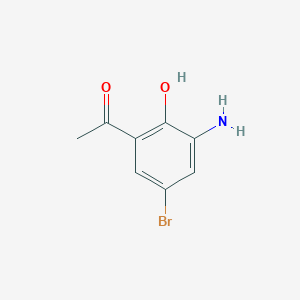

![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)

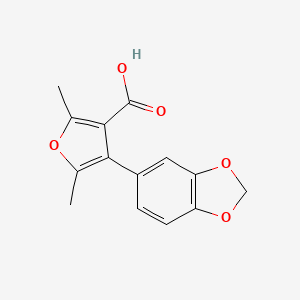

![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)